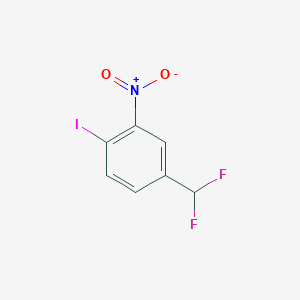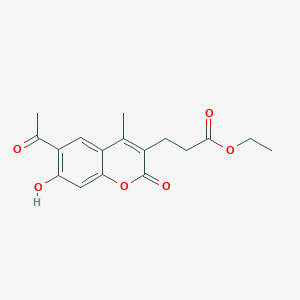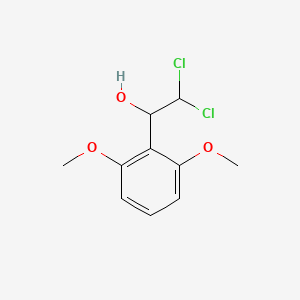
6-Chloro-2-fluoro-3-(methylthio)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-fluoro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6ClFOS It is a derivative of benzaldehyde, characterized by the presence of chloro, fluoro, and methylthio substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-(methylthio)benzaldehyde typically involves multi-step organic reactions. One common method includes the chlorination and fluorination of a benzaldehyde derivative, followed by the introduction of a methylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing optimized reaction conditions to maximize yield and purity. These processes often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
6-Chloro-2-fluoro-3-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogen exchange or introduction of other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
6-Chloro-2-fluoro-3-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-2-fluoro-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of chloro, fluoro, and methylthio groups can influence the compound’s reactivity and binding affinity to different substrates, affecting its overall activity and efficacy.
類似化合物との比較
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Another fluorinated benzaldehyde derivative with different substituents.
2-Chloro-6-fluorobenzaldehyde: Lacks the methylthio group but shares chloro and fluoro substituents.
Uniqueness
6-Chloro-2-fluoro-3-(methylthio)benzaldehyde is unique due to the specific combination of chloro, fluoro, and methylthio groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in organic synthesis and pharmaceutical research.
特性
分子式 |
C8H6ClFOS |
|---|---|
分子量 |
204.65 g/mol |
IUPAC名 |
6-chloro-2-fluoro-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFOS/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 |
InChIキー |
GAWQMBFDYZSMNE-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(=C(C=C1)Cl)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



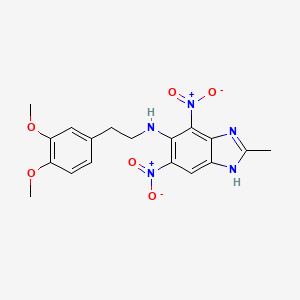
![(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14015302.png)
![2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide](/img/structure/B14015310.png)

![6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione](/img/structure/B14015330.png)
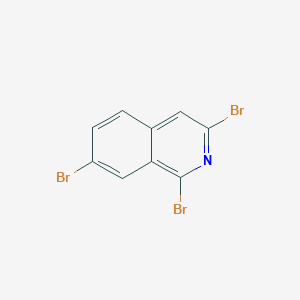
![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)
